TAMRA alkyne, 5-isomer
Overview
Description
. This compound is valued for its high fluorescence efficiency and stability, making it an essential tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA alkyne, 5-isomer, involves the reaction of tetramethylrhodamine with propargylamine under specific conditions. The process typically includes:
Starting Material: Tetramethylrhodamine.
Reagent: Propargylamine.
Catalyst: Copper(I) bromide or copper(I) iodide.
Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, ensuring the formation of the alkyne derivative
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Large-scale Reactors: To accommodate bulk quantities.
Purification Techniques: High-performance liquid chromatography (HPLC) for isolating the pure 5-isomer.
Quality Control: Rigorous testing to ensure the product meets industry standards
Chemical Reactions Analysis
Types of Reactions: TAMRA alkyne, 5-isomer, primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne and azide groups .
Common Reagents and Conditions:
Reagents: Azides, copper(I) bromide or copper(I) iodide, and stabilizing ligands such as tris(benzyltriazolylmethyl)amine (TBTA).
Conditions: The reaction is typically performed in aqueous or mixed aqueous-organic solvents at room temperature
Major Products: The primary product of the CuAAC reaction involving this compound, is a triazole-linked conjugate, which retains the fluorescent properties of the TAMRA dye .
Scientific Research Applications
TAMRA alkyne, 5-isomer, has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for labeling and detecting biomolecules.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and tracking cellular processes.
Medicine: Utilized in diagnostic assays and therapeutic research for its fluorescent properties.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications .
Mechanism of Action
The mechanism of action of TAMRA alkyne, 5-isomer, involves its participation in click chemistry reactions. The alkyne group reacts with azides in the presence of a copper catalyst to form a triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules. The fluorescent properties of TAMRA enable the detection and visualization of the labeled molecules, facilitating various analytical and imaging techniques .
Comparison with Similar Compounds
TAMRA azide, 5-isomer: An azide derivative used in similar click chemistry applications.
TAMRA amine, 5-isomer: Contains an amine group for conjugation with electrophilic reagents.
TAMRA maleimide, 5-isomer: Used for labeling thiol groups in proteins and peptides .
Uniqueness: TAMRA alkyne, 5-isomer, stands out due to its alkyne functionality, which allows for highly efficient and specific click chemistry reactions. Its high fluorescence efficiency and stability make it a preferred choice for various labeling and imaging applications .
Properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(prop-2-ynylcarbamoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c1-6-13-29-27(32)17-7-10-20(23(14-17)28(33)34)26-21-11-8-18(30(2)3)15-24(21)35-25-16-19(31(4)5)9-12-22(25)26/h1,7-12,14-16H,13H2,2-5H3,(H-,29,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDBZMFMNBGTIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCC#C)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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